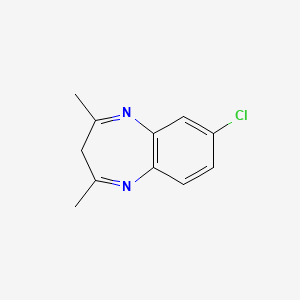![molecular formula C42H55N13O15S3 B12784590 2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 93804-40-1](/img/structure/B12784590.png)
2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, triazines, and morpholine rings. It is often used in research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the triazine and morpholine rings. The process often includes:
Step 1: Formation of the triazine core through a nucleophilic substitution reaction.
Step 2: Introduction of the morpholine ring via a condensation reaction.
Step 3: Sulfonation of the aromatic rings to introduce sulfonic acid groups.
Step 4: Coupling reactions to link the various intermediate compounds together.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the triazine rings, leading to the formation of different derivatives.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may have altered functional groups or additional substituents.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the triazine and morpholine rings allow it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in different applications.
Comparaison Avec Des Composés Similaires
- 2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid
- 2-(2-hydroxyethylamino)ethanol
Comparison: Compared to other similar compounds, this compound stands out due to its multiple functional groups, which provide a higher degree of reactivity and versatility in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in both research and industrial settings.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93804-40-1 |
|---|---|
Formule moléculaire |
C42H55N13O15S3 |
Poids moléculaire |
1078.2 g/mol |
Nom IUPAC |
2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C38H44N12O13S3.C4H11NO2/c51-17-11-48(12-18-52)37-45-35(46-38(47-37)50-15-21-63-22-16-50)41-29-6-4-26(32(24-29)66(59,60)61)2-1-25-3-5-28(23-31(25)65(56,57)58)40-34-42-33(43-36(44-34)49-13-19-62-20-14-49)39-27-7-9-30(10-8-27)64(53,54)55;6-3-1-5-2-4-7/h1-10,23-24,51-52H,11-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,41,45,46,47)(H2,39,40,42,43,44);5-7H,1-4H2/b2-1+; |
Clé InChI |
LTVXZOXKLCZXCZ-TYYBGVCCSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


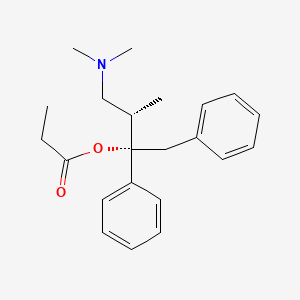

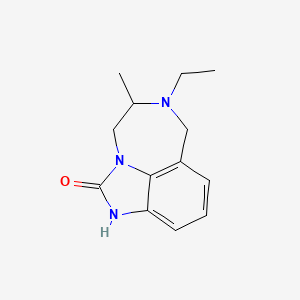


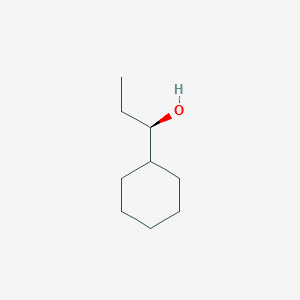
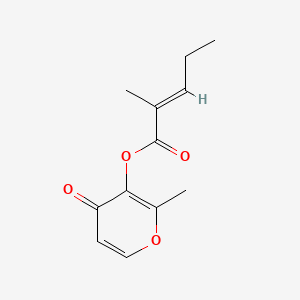

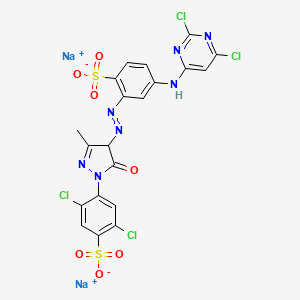
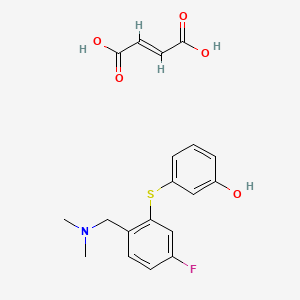
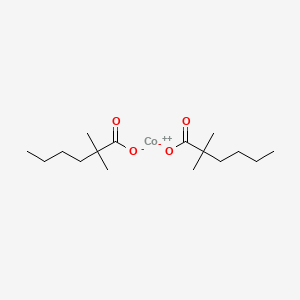

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
